molecular formula C16H16Cl2N6O B118582 (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol CAS No. 122624-75-3

(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol

Cat. No. B118582
M. Wt: 379.2 g/mol
InChI Key: KZQMZONKDSNMSL-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and any important functional groups or structural features.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy. The analysis would include details about the molecule’s geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. It may also include spectroscopic data (IR, UV-Vis, NMR, MS), which can provide information about the compound’s structure and purity.


Scientific Research Applications

Detection and Analysis Techniques

  • The ninhydrin reaction is a foundational analytical technique for detecting primary amino groups in amino acids, peptides, and proteins. This method, applicable across agricultural, biochemical, clinical, and environmental sciences, relies on the formation of a distinctive chromophore by all primary amines that react, facilitating the detection and analysis of various compounds, including amino groups of cytosine and guanine, and cyanide ions (Friedman, 2004).

Chemical Transformations and Synthesis

  • Beta-amino alcohols' rearrangement via aziridinium intermediates is a crucial synthetic pathway, impacting the formation of different amines based on the nature of nucleophiles and substituents involved. This process underscores the importance of understanding chemical transformations for synthesizing novel compounds (Métro et al., 2010).

Environmental Impact Assessment

  • The environmental consequences of chlorophenols, compounds related to the chemical structure in the query, have been evaluated extensively. While generally exerting moderate toxic effects, their persistence and bioaccumulation potential vary, highlighting the significance of assessing chemical impacts on the aquatic environment (Krijgsheld & Gen, 1986).

Synthesis and Biological Properties

  • The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, is systematically reviewed, showcasing methods for creating compounds with varied chemical and biological properties. This research area is vital for developing synthetic drugs and understanding their mechanisms of action (Abdurakhmanova et al., 2018).

Safety And Hazards

This includes information about the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and disposing of the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, or improvements to the synthesis or analysis methods.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the primary literature or databases of chemical information.


properties

IUPAC Name

[4-[[2-amino-6-chloro-5-[(4-chlorophenyl)diazenyl]pyrimidin-4-yl]amino]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N6O/c17-10-2-5-11(6-3-10)23-24-13-14(18)21-16(19)22-15(13)20-12-4-1-9(7-12)8-25/h1-6,9,12,25H,7-8H2,(H3,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQMZONKDSNMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N=NC3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561068
Record name [4-({2-Amino-6-chloro-5-[(E)-(4-chlorophenyl)diazenyl]pyrimidin-4-yl}amino)cyclopent-2-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol

CAS RN

122624-75-3
Record name [4-({2-Amino-6-chloro-5-[(E)-(4-chlorophenyl)diazenyl]pyrimidin-4-yl}amino)cyclopent-2-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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